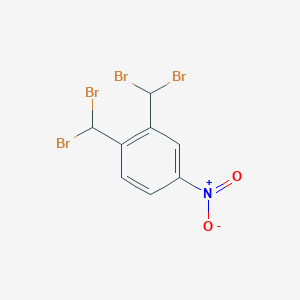

1,2-Bis(dibromomethyl)-4-nitrobenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis(dibromomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br4NO2/c9-7(10)5-2-1-4(13(14)15)3-6(5)8(11)12/h1-3,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHYXMVGEXICQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348254 | |

| Record name | 1,2-Bis(dibromomethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-16-0 | |

| Record name | 1,2-Bis(dibromomethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dibromomethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity, Mechanistic Pathways, and Synthetic Transformations

Role as a Versatile Synthetic Building Block

1,2-Bis(dibromomethyl)-4-nitrobenzene serves as a potent and versatile building block in organic synthesis. Its utility stems from the presence of two highly reactive dibromomethyl groups positioned ortho to each other on a nitro-substituted benzene (B151609) ring. These groups act as bifunctional electrophilic centers, capable of reacting with a wide array of nucleophiles. This dual reactivity allows for the construction of complex molecular architectures, including cyclic and polycyclic systems.

Brominated organic compounds are recognized as crucial synthetic intermediates for a variety of transformations, including C-C coupling reactions and as precursors for organometallic species. nih.gov The dibromomethyl groups (-CHBr₂) in this compound are particularly reactive, making the compound a valuable precursor for creating functionalized polymers and other advanced materials. Its structural analogue, 1,2-bis(bromomethyl)benzene, is widely employed as a precursor in the synthesis of macrocycles and heterocyclic frameworks, highlighting the synthetic potential of the ortho-disubstituted xylene backbone.

Nucleophilic Substitution Reactions (SN2) at the Dibromomethyl Centers

The primary mode of reactivity for this compound involves nucleophilic substitution at the benzylic carbons of the dibromomethyl groups. The bromine atoms are excellent leaving groups, and the benzylic position is activated towards SN2 attack. The presence of four potential leaving groups offers a pathway to extensive functionalization.

The general mechanism involves the attack of a nucleophile on the carbon atom bonded to bromine, leading to the displacement of the bromide ion. This can occur sequentially for each of the four bromine atoms, allowing for controlled or exhaustive substitution. The electron-withdrawing nitro group polarizes the C-Br bonds, which can enhance the susceptibility of the dibromomethyl groups to nucleophilic attack.

Formation of Cyclic and Macrocyclic Structures

The ortho-disposition of the dibromomethyl groups makes this compound an ideal precursor for the synthesis of cyclic and macrocyclic structures. Reaction with bifunctional nucleophiles can lead to the formation of rings of various sizes. For instance, reacting this compound with a dinucleophile such as a diamine, dithiol, or diol can result in the formation of a heterocyclic ring fused to the nitrobenzene (B124822) core.

While direct examples for the tetrabromo compound are specific, the principle is well-established with its structural analog, 1,2-bis(bromomethyl)benzene, which is known to favor the formation of cyclic structures. The reaction proceeds via two sequential intermolecular SN2 reactions, where each nucleophilic site on the reagent displaces a bromide from one of the adjacent side chains, effectively "stitching" the molecule into a ring.

Table 1: Potential Reactions for Cyclic Structure Formation

| Dinucleophile | Resulting Cyclic Structure |

|---|---|

| Ethane-1,2-diamine | Substituted Diazacycloheptene derivative |

| Ethane-1,2-dithiol | Substituted Dithiacycloheptene derivative |

Intermolecular Coupling Reactions

In addition to forming rings, the dibromomethyl centers can undergo intermolecular coupling with monofunctional nucleophiles. This allows for the introduction of four new substituents or the linking of multiple molecular units. A powerful example of such a transformation is the one-pot conversion of benzylic bromides to bis(1,2,3-triazole) derivatives. nih.gov This process involves an initial nucleophilic substitution with sodium azide (B81097) to form a tetra-azide intermediate in situ, which is not isolated due to its potentially explosive nature. This intermediate is then immediately subjected to a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click reaction" with terminal alkynes, yielding highly functionalized products. nih.gov

Elimination Reactions and Aromatization Pathways

The dibromomethyl groups can also participate in elimination reactions, typically under basic conditions. The removal of hydrogen bromide (HBr) can lead to the formation of highly reactive intermediates. For instance, base-induced elimination could potentially generate a vinyl bromide, and further elimination could lead to an alkyne or a cumulene-like structure between the two side-chain carbons.

A more significant pathway involves the dehalogenation with reducing metals (e.g., zinc or sodium iodide) to generate a highly reactive o-xylylene (B1219910) intermediate. This species can then undergo dimerization or, more synthetically useful, act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles, leading to the formation of polycyclic aromatic systems.

Electrophilic Aromatic Substitution Reactions on the Nitrobenzene Core (Considerations for Deactivation)

The nitrobenzene core of the molecule is strongly deactivated towards electrophilic aromatic substitution (EAS). The nitro group (-NO₂) is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a resonance effect (-M). unam.mxtestbook.com It pulls electron density away from the benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene. unam.mxnumberanalytics.com

Any attempt at EAS on this substrate would require harsh reaction conditions. The nitro group is a meta-director. rsc.org It deactivates the ortho and para positions to a greater extent than the meta position because resonance structures place a destabilizing positive charge at the ortho and para carbons. testbook.com Therefore, if an electrophilic substitution were to occur, the incoming electrophile would be directed to the positions meta to the nitro group (C5 and C6).

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Reactivity | Directing Influence |

|---|---|---|---|

| -NO₂ | Electron-withdrawing (-I, -M) | Strongly Deactivating | Meta |

| -CHBr₂ | Electron-withdrawing (-I) | Deactivating | Meta |

Reduction Chemistry of the Nitro Group and its Influence on Bromomethyl Reactivity

The nitro group can be chemically reduced to an amino group (-NH₂), a transformation that fundamentally alters the electronic properties and reactivity of the entire molecule. nih.gov A variety of reagents can achieve this reduction, and the choice of reagent is critical to avoid unwanted side reactions, such as the reduction of the C-Br bonds (hydrodebromination).

Chemoselective reduction of the nitro group in the presence of halides can be achieved using methods like tin(II) chloride (SnCl₂) in ethanol, iron (Fe) or zinc (Zn) in acidic media, or catalytic hydrogenation with specific catalysts like Raney Nickel, which is often preferred over Palladium on carbon (Pd/C) when aromatic halogens are present. commonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Table 3: Selected Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O | Ethanol, heat | Mild and effective for selective reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Fe / HCl or AcOH | Aqueous acid | Classic, inexpensive method. masterorganicchemistry.com |

| Zn / AcOH | Acetic acid | Mild method. commonorganicchemistry.com |

Once the nitro group is reduced to an amine, the electronic nature of the aromatic ring is inverted. The amino group is a strong activating group due to its powerful +M (resonance) effect, which donates electron density into the ring. masterorganicchemistry.com This transformation from a deactivated to a highly activated ring has profound consequences:

Reactivity in EAS: The resulting 3,4-bis(dibromomethyl)aniline is now highly activated towards electrophilic aromatic substitution and will direct incoming electrophiles to the ortho and para positions relative to the amino group.

Influence on Bromomethyl Groups: The electron-donating amino group increases the electron density of the entire molecule. While the primary reactivity of the dibromomethyl groups remains nucleophilic substitution, the change in the ring's electronic character can influence reaction rates and the stability of any potential carbocationic intermediates, should an SN1-type pathway become accessible. The introduction of the basic amino group also provides a new reactive site on the molecule.

Functional Group Interconversions of the Dibromomethyl Groups

The primary and most significant functional group interconversion involving the dibromomethyl groups of this compound is their hydrolysis to form the corresponding dialdehyde (B1249045), 4-nitrophthalaldehyde. This transformation converts the two geminal dibromide functions (-CHBr₂) into carbonyl groups (-CHO), providing a synthetic route to a valuable intermediate used in the preparation of various more complex molecules.

The conversion is typically achieved through hydrolysis, a reaction where water acts as the nucleophile to displace the bromide ions. Given the stability of the carbocation intermediates, which are benzylic and adjacent to an electron-withdrawing nitro group, the reaction proceeds under controlled conditions. A patented method outlines a specific procedure for the synthesis of 4-substituted-benzene-1,2-carbaldehydes, including the nitro-substituted variant. google.com This process involves reacting the 1,2-bis(dibromomethyl) benzene derivative with sulfuric acid, followed by the introduction of solid sodium bicarbonate, and subsequent hydrolysis to yield the final dialdehyde product. google.com The sulfuric acid likely facilitates the initial steps of the hydrolysis, while the bicarbonate is introduced to control the pH, neutralizing the hydrobromic acid (HBr) that is formed as a byproduct. This prevents potential side reactions or degradation of the desired aldehyde product, which can be sensitive to strongly acidic conditions.

C₈H₅Br₄NO₂ + 2H₂O → C₈H₅NO₄ + 4HBr

This reaction is crucial as it provides access to 4-nitrophthalaldehyde, a versatile building block in organic synthesis.

| Step | Reagent(s) | Purpose | Product | Reference |

|---|---|---|---|---|

| 1 | Sulfuric Acid | Reaction with the starting material to form an intermediate. | Reaction Product Intermediate | google.com |

| 2 | Solid Sodium Bicarbonate | Introduced into the reaction product before final hydrolysis. | - | google.com |

| 3 | Hydrolysis (Water) | Conversion of the intermediate to the final product. | 4-Nitrophthalaldehyde | google.com |

Investigation of Reaction Limitations and Unsuccessful Transformations

Direct documentation of unsuccessful transformations involving this compound is scarce in peer-reviewed literature, as studies typically focus on successful outcomes. However, limitations can be inferred from the specific conditions required for its successful reactions and the challenges associated with the synthesis of its precursors.

Furthermore, limitations exist within the broader synthetic context of producing and using this compound. The synthesis of its direct precursor, 4-nitro-o-xylene, is known to be challenging in terms of selectivity. The nitration of o-xylene (B151617) using traditional mixed nitric and sulfuric acids often yields a mixture of 4-nitro-o-xylene and the undesired 3-nitro-o-xylene isomer, with the latter often being the major product. google.com This lack of selectivity in the precursor synthesis is a significant limitation, as it necessitates difficult purification steps or leads to isomeric impurities being carried through to the bromination stage, complicating the subsequent transformations of the target compound. While alternative methods using catalysts like H-beta zeolite have been developed to improve the selectivity for 4-nitro-o-xylene, the challenge underscores a key bottleneck in its availability for further reactions. google.com

The exhaustive benzylic bromination of 4-nitro-o-xylene to form this compound also presents limitations. Such reactions typically require harsh, free-radical conditions (e.g., N-Bromosuccinimide with a radical initiator or elemental bromine and UV light), which can lead to the formation of under- or over-brominated species and other byproducts, making the isolation of the pure tetrabrominated compound challenging. The high reactivity required for the transformation can itself be a limitation, demanding precise control to avoid product degradation.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Without experimental crystallographic data, a detailed analysis of the molecular conformation and stereochemistry of 1,2-Bis(dibromomethyl)-4-nitrobenzene remains speculative. Such a study would reveal the precise dihedral angles between the benzene (B151609) ring and the two dibromomethyl groups, as well as the orientation of the nitro group relative to the aromatic plane. This would be crucial in understanding the steric and electronic effects that govern its three-dimensional shape.

Intermolecular interactions are key to understanding the packing of molecules in a crystal lattice and influence physical properties such as melting point and solubility. In the case of this compound, one would anticipate the presence of various non-covalent interactions. Of particular interest would be potential C-H···O hydrogen bonds involving the hydrogen atoms of the benzene ring or the dibromomethyl groups and the oxygen atoms of the nitro group. Other possible interactions could include halogen bonding (Br···Br or Br···O) and π-π stacking between the aromatic rings. Detailed analysis of these interactions, including their distances and angles, would require crystallographic data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of molecules. For a molecule such as 1,2-bis(dibromomethyl)-4-nitrobenzene, these calculations can illuminate how the interplay between the electron-withdrawing nitro group and the bulky dibromomethyl groups influences its behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be distributed primarily over the benzene (B151609) ring, while the LUMO is anticipated to be localized on the nitro group. This is a characteristic feature of nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a potential electron acceptor. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. In related nitrobenzene (B124822) derivatives, the HOMO-LUMO gap has been calculated to be around 2.6210 eV. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| HOMO Location | Primarily on the benzene ring and bromine atoms | These are the most electron-rich regions capable of donating electrons. |

| LUMO Location | Primarily on the nitro group | The nitro group is a strong π-acceptor, creating an electron-deficient site. researchgate.net |

| HOMO-LUMO Gap | Relatively small | The presence of a strong electron-withdrawing group generally reduces the gap, increasing reactivity. |

This table is based on theoretical principles and data from analogous compounds, not on direct computational results for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential.

In this compound, the most negative electrostatic potential (red/yellow regions) would be concentrated around the oxygen atoms of the nitro group, as this group is highly electronegative. researchgate.net This region would be susceptible to electrophilic attack. Conversely, the hydrogen atoms on the benzene ring and the areas around the bromine atoms would exhibit a positive electrostatic potential (blue regions), indicating sites prone to nucleophilic attack. The dibromomethyl groups, due to the electronegativity of the bromine atoms, would also contribute to the complex electrostatic landscape of the molecule.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Conformational analysis can be performed using molecular mechanics (MM) or more sophisticated molecular dynamics (MD) simulations.

A key structural feature would be the orientation of the two dibromomethyl groups and the nitro group relative to the benzene ring. Due to steric hindrance between the adjacent dibromomethyl groups, they are likely to be pushed apart. Similarly, the nitro group is often twisted out of the plane of the benzene ring in substituted benzenes to relieve steric strain. researchgate.net In a related molecule, 1-dibromomethyl-4-methoxy-2-nitrobenzene, the nitro group was found to be twisted from the attached benzene ring by dihedral angles of 39.26° and 35.90° in two different crystallographically independent molecules. researchgate.net Similar rotational barriers would be expected for this compound.

MD simulations could further elucidate the dynamic behavior of the molecule in different environments, showing how the conformations of the dibromomethyl groups might change over time.

Transition State Modeling for Reaction Pathway Elucidation

Transition state modeling is a computational technique used to study the mechanisms of chemical reactions. By calculating the structure and energy of transition states, chemists can understand the energy barriers and preferred pathways for reactions.

For this compound, this modeling could be applied to predict the outcomes of nucleophilic aromatic substitution reactions or reactions involving the dibromomethyl groups. For instance, the high electron deficiency of the benzene ring, induced by the nitro group, suggests that it could be susceptible to nucleophilic attack. Transition state calculations could determine the most likely positions for substitution and the associated activation energies. No specific transition state modeling studies for this compound are currently available in the literature.

Applications in Advanced Organic Synthesis and Materials Science Non Medical

Precursor for Complex Heterocyclic Compounds

The presence of four reactive bromine atoms in 1,2-Bis(dibromomethyl)-4-nitrobenzene makes it a highly valuable precursor for the synthesis of a variety of complex heterocyclic compounds. The two adjacent dibromomethyl groups can react with dinucleophiles to form new rings, while the electron-withdrawing nitro group influences the reactivity of the benzene (B151609) ring and can be a key functional handle for further transformations.

One of the primary applications of this compound is in the generation of the transient intermediate, 4-nitro-o-quinodimethane. This highly reactive diene can be formed in situ from this compound through debromination, typically using a reducing agent like sodium iodide or zinc metal. The resulting 4-nitro-o-quinodimethane can then readily participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. This provides a powerful and direct route to synthesize nitro-substituted polycyclic systems, such as derivatives of naphthalene (B1677914) and other fused aromatic compounds. For instance, the reaction of 1,2-bis(dibromomethyl)benzene (B1266051) and its 4-substituted derivatives with fumaronitrile (B1194792) in the presence of potassium iodide has been shown to yield 2,3-dicyanonaphthalene derivatives. nih.gov This suggests a similar pathway for this compound to produce nitro-substituted naphthalene derivatives.

Furthermore, reactions with primary amines can lead to the formation of nitro-substituted isoindoles, which are important structural motifs in medicinal chemistry and materials science. The reaction of 1,2-dinitrobenzene (B166439) with primary amines has been studied, indicating the susceptibility of such systems to nucleophilic attack. rsc.org Similarly, reaction with sulfur-containing nucleophiles, such as sodium sulfide (B99878) or thiourea, can be employed to construct thiophene-fused aromatic systems. The synthesis of thiophene (B33073) derivatives through the cyclization of functionalized alkynes highlights the versatility of sulfur-based cyclization reactions. mdpi.comelsevierpure.com

Table 1: Examples of Heterocyclic Systems Potentially Derived from this compound

| Heterocyclic System | Reagent/Reaction Type | Potential Application Areas |

| Nitro-substituted Naphthalenes | Dienophiles (e.g., alkenes, alkynes) via in situ generation of 4-nitro-o-quinodimethane (Diels-Alder reaction) | Organic electronics, dyes, and pigments |

| Nitro-substituted Isoindoles | Primary amines | Pharmaceuticals, functional polymers |

| Nitro-substituted Thiophene-fused aromatics | Sulfur nucleophiles (e.g., Na2S, thiourea) | Organic semiconductors, sensors |

Building Block for Functional Organic Materials

The unique structural and electronic properties of this compound make it an attractive building block for the creation of novel functional organic materials.

Development of New Polymeric Structures (Excluding direct material properties)

This compound can serve as a monomer or a cross-linking agent in the synthesis of new polymeric structures. The reactive dibromomethyl groups can undergo various polymerization reactions. For example, it is a potential monomer for the synthesis of nitro-substituted poly(p-phenylene vinylene) (PPV) derivatives through dehydrohalogenation polymerization, such as the Gilch polymerization. The introduction of a nitro group into the PPV backbone can significantly influence the electronic properties of the resulting polymer. Research on PPV derivatives with a nitro substituent has shown that these polymers can have high molecular weights and good solubility in common organic solvents. cas.org While not directly using the title compound, these studies demonstrate the principle of incorporating nitro functionalities into PPV backbones to tailor their properties. cas.org

Scaffolds for Supramolecular Chemistry

The rigid aromatic core and the tetra-functional nature of this compound make it an excellent candidate for constructing well-defined supramolecular architectures. Through covalent bond formation with complementary molecules, it can act as a scaffold to build larger, complex structures such as molecular cages, macrocycles, and other topologically interesting molecules. rsc.org The defined geometry of the benzene ring dictates the spatial arrangement of the appended molecular fragments, allowing for the rational design of host-guest systems and molecular containers. The synthesis of a bis-macrocyclic host for the formation of molecular knots highlights the utility of multi-functional aromatic building blocks in creating complex topologies.

Intermediate in the Synthesis of Agrochemicals or Specialty Chemicals (Excluding dosage/safety)

This compound serves as a versatile intermediate in the multi-step synthesis of various agrochemicals and specialty chemicals. The reactive bromine atoms can be readily substituted by other functional groups, and the nitro group can be transformed into an amino group, which can then undergo a wide range of chemical modifications.

One area of application is in the synthesis of flame retardants. Halogenated aromatic compounds are known for their flame-retardant properties. researchgate.netgoogle.com A patent for the synthesis of pentabromobenzyl bromide highlights its use as a flame retardant in polymeric resins. researchgate.net This suggests that derivatives of this compound could be explored for similar applications, where the combination of bromine and phosphorus (via substitution reactions) could lead to effective flame-retardant additives. A study on a novel flame retardant containing a nitro group demonstrates the interest in such functionalities in this class of specialty chemicals. psu.edu

Catalytic Applications (e.g., as Ligand Precursor, if applicable)

While direct catalytic applications of this compound are not widely reported, its potential as a precursor for the synthesis of ligands for metal complexes is an area of interest. The dibromomethyl groups can be converted to other functionalities, such as phosphine (B1218219) or amine groups, which are known to coordinate with transition metals.

For example, reaction with secondary phosphines or primary amines could lead to the formation of bidentate or tetradentate ligands. These ligands, featuring a rigid aromatic backbone with a nitro substituent, could then be used to form metal complexes with unique electronic and steric properties. The nitro group, being strongly electron-withdrawing, would influence the electron density at the metal center, potentially modulating its catalytic activity. Research on transition metal complexes with bis(carbene) ligands and other custom-designed ligands demonstrates the importance of ligand architecture in catalysis. rsc.orgmst.eduemory.edu The development of metal complexes with nitro-containing ligands for biological applications also points to the feasibility of incorporating such functionalities into catalytic systems. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1,2-Bis(dibromomethyl)-4-nitrobenzene likely involves the radical bromination of 1,2-dimethyl-4-nitrobenzene (B166907), a process that often utilizes harsh reagents like N-bromosuccinimide (NBS) with radical initiators. libretexts.org Future research should focus on developing more sustainable and efficient synthetic methodologies.

One promising area is the exploration of biocatalysis. While the biosynthesis of this specific compound is unknown, marine bacteria are known to produce a variety of polybrominated aromatic compounds through the action of brominase enzymes. nih.gov Investigating the potential of engineered enzymes for the selective bromination of 1,2-dimethyl-4-nitrobenzene could offer a greener alternative to traditional chemical methods. Furthermore, research into haloperoxidase-catalyzed oxidation of amine precursors could provide alternative biosynthetic routes. nih.gov

Another avenue for development is the use of novel brominating agents that are more environmentally benign and offer greater control over the reaction. This could include the development of solid-supported reagents or the use of electrochemical methods for bromine generation, minimizing waste and improving safety.

Exploration of Unprecedented Reactivity Patterns

The high density of reactive sites on this compound suggests a rich and largely unexplored reactivity profile. The four benzylic bromine atoms are susceptible to nucleophilic substitution, making this compound a potent precursor for a variety of derivatives. quora.comyoutube.comquora.com Future research should aim to systematically explore these reactions.

Key areas of investigation include:

Selective Substitution: Developing conditions for the selective substitution of one, two, three, or all four bromine atoms would provide access to a wide range of new molecules. This could be achieved through careful control of stoichiometry, reaction temperature, and the choice of nucleophile.

Intramolecular Cyclizations: The two adjacent dibromomethyl groups provide an ideal scaffold for the synthesis of novel ring systems. Reactions with bis-nucleophiles could lead to the formation of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Reductive Chemistry: The nitro group can be selectively reduced to an amine, which can then participate in a wide range of further transformations. researchgate.netacs.org The interplay between the reduction of the nitro group and the substitution of the benzylic bromides could lead to novel one-pot, multi-component reactions.

Integration into Flow Chemistry and Automation for Scalable Production

The synthesis and manipulation of highly reactive compounds like this compound can be challenging on a large scale due to safety concerns and the potential for runaway reactions. Flow chemistry offers a powerful solution to these problems by providing precise control over reaction parameters in a continuous, small-volume environment. pharmablock.com

Future research should focus on adapting the synthesis and subsequent transformations of this compound to flow reactor systems. This would enable safer, more efficient, and scalable production. mdpi.com The integration of in-line purification and analysis techniques would further enhance the utility of this approach, allowing for the rapid optimization of reaction conditions and the generation of libraries of novel derivatives for screening in various applications. The successful application of flow chemistry to the hydrogenation of other halogenated nitroaromatics provides a strong precedent for this approach. acs.org

Advanced Computational Studies for Enhanced Mechanistic Understanding

Computational chemistry provides a powerful tool for understanding and predicting the behavior of complex molecules. nih.gov For this compound, computational studies could provide invaluable insights into its structure, reactivity, and spectroscopic properties.

Future computational research should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states of nucleophilic substitution and other reactions, providing a deeper understanding of the factors that control selectivity.

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives and provide a benchmark for experimental data.

Conformational Analysis: The two bulky dibromomethyl groups may lead to interesting conformational preferences that could influence reactivity. Computational studies can explore the conformational landscape of the molecule and its derivatives.

A hypothetical data table for predicted reaction outcomes is presented below.

| Nucleophile | Predicted Major Product | Predicted Yield (%) |

| Sodium Azide (B81097) (2 eq.) | 1,2-Bis(azidomethyl)-4-nitrobenzene | 85 |

| Sodium Cyanide (4 eq.) | 1,2,4-Tris(cyanomethyl)benzene | 70 |

| Thiophenol (1 eq.) | 1-(Dibromomethyl)-2-(phenylthiomethyl)-4-nitrobenzene | 65 |

This table presents hypothetical data based on established reactivity principles of benzylic halides and is intended for illustrative purposes.

Design and Synthesis of Derivatives for Specific Advanced Applications

The true potential of this compound lies in its use as a building block for the synthesis of novel functional molecules. The reactivity of the benzylic bromides allows for the introduction of a wide range of functional groups, opening the door to numerous applications.

Future research in this area should target the synthesis of derivatives for:

Novel Ligands: The introduction of coordinating groups, such as pyridines or phosphines, could lead to the development of novel ligands for catalysis or metal-organic frameworks (MOFs).

Precursors to Complex Heterocycles: As mentioned previously, intramolecular cyclization reactions can be used to construct novel heterocyclic systems with potential biological activity.

Functional Materials: The introduction of polymerizable groups or chromophores could lead to the development of new materials with interesting optical or electronic properties. Benzene (B151609) derivatives are already widely used in the production of polymers and dyes. numberanalytics.comlibretexts.org

Investigation of Solid-State Reactivity and Photochemical Transformations

The nitroaromatic core of this compound suggests that it may have interesting photochemical properties. Nitroaromatic compounds are known to undergo a variety of photochemical transformations, including reduction of the nitro group and rearrangement reactions. nih.govrsc.orgrsc.org

Future research should explore the solid-state and photochemical reactivity of this compound and its derivatives. This could include:

Photochemical Deprotection: The nitro group can sometimes be used as a photolabile protecting group. Investigating the photochemical cleavage of the C-N bond could lead to new synthetic strategies.

Solid-State Polymerization: Under the right conditions, it may be possible to induce solid-state polymerization through the reaction of the benzylic bromides, leading to the formation of ordered polymer chains.

Topochemical Reactions: The arrangement of molecules in the crystal lattice can be used to control the outcome of solid-state reactions. Investigating the crystal packing of this compound could reveal opportunities for highly selective topochemical transformations.

The photochemical degradation of other polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), is an area of active research and could provide insights into the potential environmental fate and photochemical applications of this compound. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 1,2-Bis(dibromomethyl)-4-nitrobenzene?

- Methodological Answer : Synthesis typically involves bromination of a nitrobenzene precursor. For example, radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation can introduce dibromomethyl groups. A precursor like 4-nitro-o-xylene may undergo bromination at the methyl groups using HBr/H₂O₂ or Br₂ in a controlled environment. Post-synthesis purification via recrystallization (e.g., using ethanol/dichloromethane) is critical to remove excess brominating agents. Safety protocols for handling bromine (corrosive, toxic) must be strictly followed .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : Use FT-IR to identify functional groups (e.g., C-Br ~550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight via EI-MS; expect [M]⁺ at m/z ~392 (C₈H₄Br₄NO₂).

- NMR : ¹H NMR in CDCl₃ will show aromatic protons (δ 8.2–8.5 ppm for nitro-substituted benzene) and absence of methyl protons post-bromination.

- Elemental Analysis : Verify Br and N content (±0.3% deviation) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.

- Decontamination : Neutralize spills with sodium thiosulfate to reduce bromine release.

- Toxicity : Acute exposure risks include skin burns and respiratory irritation; chronic exposure may affect thyroid function .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsion angles. Key steps:

- Crystal Growth : Slow evaporation of a saturated DCM/hexane solution.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for Br and N atoms. Validate with R-factor < 0.05 and goodness-of-fit ~1.0.

Example: Similar brominated nitrobenzenes show C-Br bond lengths ~1.93 Å and Br-C-Br angles ~112° .

Q. What computational methods predict the electronic effects of substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

- Electrostatic Potential (ESP) : Identify electron-deficient regions (e.g., nitro group).

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (expected ~4.5 eV for brominated aromatics).

- NBO Analysis : Quantify hyperconjugation between Br and NO₂ groups.

Software: Gaussian 16 or ORCA, with solvent effects modeled via PCM .

Q. How does the compound decompose under thermal stress, and what are the analytical markers?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS can track decomposition pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.